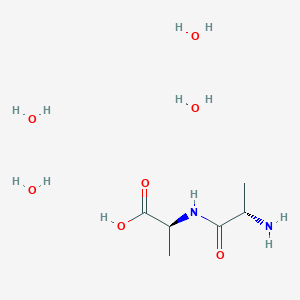

L-Alanyl-L-alaninetetrahydrate

Description

Historical Context and Evolution of Dipeptide Studies

The journey into the world of peptides began in the early 20th century, with Emil Fischer's pioneering work. ias.ac.inpeptidesuk.com In 1901, Fischer and Fourneau reported the first synthesis of a dipeptide, glycylglycine. ias.ac.in This breakthrough laid the groundwork for peptide chemistry. Fischer later introduced the term "peptide" in 1902. ias.ac.in The subsequent decades saw gradual progress, with a significant milestone being the chemical synthesis of the hormone oxytocin (B344502) by du Vigneaud in 1953, which spurred the discovery of numerous biologically active peptides. ias.ac.inpeptidesuk.comcreative-peptides.com

The development of solid-phase peptide synthesis (SPPS) by Robert Bruce Merrifield in 1963 revolutionized the field. peptidesuk.com This technique, which involves building peptide chains on a solid resin support, simplified and accelerated the synthesis process, making longer peptides more accessible for study. peptidesuk.comwikipedia.org

Dipeptides like L-Alanyl-L-alanine became crucial models for studying the fundamental properties of the peptide bond and conformational preferences of amino acid residues. Nearly 50 years ago, Ramachandran and coworkers used a dipeptide model, specifically N-acetyl-alanyl-N'-methylamide, to create the now-famous Ramachandran plots, which map the sterically allowed conformations of polypeptide chains. pnas.org This demonstrated the power of using simple dipeptides to understand the structural principles of complex proteins.

Academic Significance of L-Alanyl-L-alaninetetrahydrate within Peptide and Solid-State Chemistry

The academic importance of L-Alanyl-L-alaninetetrahydrate lies in its utility as a model system. In peptide chemistry, it provides a simple yet informative platform for studying the peptide bond's geometry, hydrogen bonding patterns, and conformational dynamics. chemicalbook.com The presence of two chiral centers allows for investigations into stereochemical effects on peptide structure.

In solid-state chemistry, the tetrahydrate form is particularly significant. The crystal structure of L-Alanyl-L-alaninetetrahydrate reveals a complex network of hydrogen bonds involving the dipeptide molecules and the four water molecules of hydration. This provides a detailed view of peptide-water interactions, which are fundamental to protein folding, stability, and function in biological systems. The study of such hydrated crystals helps elucidate the role of water in mediating intermolecular interactions and stabilizing specific peptide conformations. Solid-state NMR spectroscopy is a powerful tool for investigating the structure and dynamics of peptides in the solid state. nih.gov

The physicochemical properties of L-Alanyl-L-alanine have been a subject of study, including its behavior in aqueous solutions and its interactions with other molecules. chemeo.com These studies are essential for understanding its properties and potential applications.

Current Research Landscape and Unaddressed Challenges for L-Alanyl-L-alaninetetrahydrate

Current research involving dipeptides often focuses on their potential as building blocks for more complex structures, their self-assembly properties, and their applications in materials science and biomedicine. While L-Alanyl-L-alanine itself is a relatively simple molecule, it continues to be used as a model in various physicochemical studies. chemicalbook.com

However, several challenges remain in the broader field of peptide research that are relevant to the study of L-Alanyl-L-alaninetetrahydrate. One of the main challenges in peptide synthesis is achieving high purity, especially for longer and more complex sequences. mblintl.combiosynth.com The synthesis of peptides can also be a wasteful and environmentally unfriendly process, prompting research into more sustainable methods. nih.gov

For L-Alanyl-L-alaninetetrahydrate specifically, challenges include:

Detailed Conformational Analysis: While the crystal structure provides a static picture, a more detailed understanding of its conformational flexibility in solution and in the solid state is needed.

Polymorphism: Investigating the existence of different crystalline forms (polymorphs) of L-Alanyl-L-alanine hydrates could reveal different hydrogen-bonding networks and physical properties.

Computational Modeling: Accurately modeling the hydrated crystal structure and predicting its properties remains a computational challenge, requiring sophisticated theoretical methods.

Scope and Objectives for Advanced Investigation into L-Alanyl-L-alaninetetrahydrate

Future research on L-Alanyl-L-alaninetetrahydrate should aim to address the aforementioned challenges and further leverage its potential as a model system. Key objectives for advanced investigation include:

High-Resolution Structural Studies: Employing advanced techniques like neutron diffraction to precisely locate hydrogen atoms in the crystal structure, providing a more detailed picture of the hydrogen-bonding network.

Spectroscopic Characterization: Using a combination of advanced spectroscopic techniques, such as solid-state NMR and vibrational spectroscopy, coupled with theoretical calculations, to probe the local environment and dynamics of the dipeptide and water molecules.

Phase Transition Studies: Investigating the behavior of L-Alanyl-L-alaninetetrahydrate under varying conditions of temperature and pressure to explore potential phase transitions and the role of water in these processes.

Co-crystallization Experiments: Exploring the co-crystallization of L-Alanyl-L-alaninetetrahydrate with other molecules to understand how its hydration shell and crystal packing are influenced by the presence of other chemical species.

By pursuing these objectives, researchers can gain deeper insights into the fundamental principles of peptide hydration, crystal engineering, and the solid-state properties of biomolecules.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C6H20N2O7 |

|---|---|

Molecular Weight |

232.23 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoic acid;tetrahydrate |

InChI |

InChI=1S/C6H12N2O3.4H2O/c1-3(7)5(9)8-4(2)6(10)11;;;;/h3-4H,7H2,1-2H3,(H,8,9)(H,10,11);4*1H2/t3-,4-;;;;/m0..../s1 |

InChI Key |

MGCUIBPTQAUQCM-HAUSNBFGSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)O)N.O.O.O.O |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)O)N.O.O.O.O |

Origin of Product |

United States |

Synthetic Methodologies and Preparation of L Alanyl L Alaninetetrahydrate

Chemical Synthesis Approaches for Dipeptides

The chemical synthesis of dipeptides like L-Alanyl-L-alanine is a well-established field, primarily divided into solution-phase and solid-phase strategies. These methods offer precise control over the peptide sequence and structure, though they often involve multiple steps of protection and deprotection. bachem.com

Solution-Phase Synthetic Routes and Yield Optimization

Solution-phase synthesis is a traditional and flexible method for producing dipeptides on various scales. bachem.comnumberanalytics.com The fundamental process involves four key stages: the protection of reactive functional groups, activation of the free carboxyl group of one amino acid, formation of the peptide bond with the second amino acid, and finally, the removal of the protecting groups. researchgate.netmdpi.com

To synthesize L-Alanyl-L-alanine, the amine group of the first L-alanine molecule is protected, while the carboxylic acid of the second L-alanine is also protected, typically as an ester. masterorganicchemistry.com This ensures that a single, desired product is formed with high yield when the two are coupled. masterorganicchemistry.com Common protecting groups for the N-terminus include tert-butyloxycarbonyl (Boc) or 9-fluorenylmethyloxycarbonyl (Fmoc), while the C-terminus is often protected as a methyl or benzyl (B1604629) ester. bachem.commasterorganicchemistry.com

The peptide bond formation is facilitated by coupling reagents, which activate the carboxylic acid to make it more reactive. bachem.com Dicyclohexylcarbodiimide (DCC) is a classic example of such a reagent. masterorganicchemistry.com Yield optimization is a critical aspect of solution-phase synthesis. Factors influencing the final yield include the choice of protecting groups, the efficiency of the coupling reagent, and the reaction conditions. For instance, optimizing the stoichiometric ratios of the amino acid derivatives can minimize unreacted starting materials. Alkaline conditions (pH 8.5–9.0) can enhance the nucleophilic attack by the amine group, though care must be taken to avoid hydrolysis of the ester intermediates.

Table 1: Reagents in Solution-Phase Dipeptide Synthesis

| Synthesis Step | Reagent Type | Example(s) | Purpose |

| N-α-Amino Protection | Carbamates | Boc (tert-butyloxycarbonyl), Fmoc (9-fluorenylmethyloxycarbonyl) | Prevents the amine group from reacting out of turn. masterorganicchemistry.com |

| C-Carboxyl Protection | Esters | Methyl ester, Benzyl (Bzl) ester | Prevents the carboxyl group from reacting, directing bond formation. masterorganicchemistry.com |

| Carboxyl Activation / Coupling | Carbodiimides | DCC (Dicyclohexylcarbodiimide), HOBt (Hydroxybenzotriazole) | Activates the C-terminus for nucleophilic attack by the N-terminus of the other amino acid. masterorganicchemistry.com |

| N-α-Deprotection | Acid / Base | TFA (Trifluoroacetic acid) for Boc; Piperidine for Fmoc | Removes the N-terminal protecting group for subsequent reactions or final product release. masterorganicchemistry.com |

Solid-Phase Synthetic Strategies and Cleavage Techniques

Developed by R. Bruce Merrifield, solid-phase peptide synthesis (SPPS) revolutionized the production of peptides by anchoring the growing peptide chain to an insoluble polymer resin. masterorganicchemistry.compeptide.com This approach simplifies the purification process, as excess reagents and byproducts can be washed away after each step while the peptide remains attached to the solid support. masterorganicchemistry.compeptide.com

The SPPS cycle for synthesizing a dipeptide like L-Alanyl-L-alanine involves:

Attachment : The C-terminal L-alanine, with its N-α-amino group protected (commonly with Fmoc), is anchored to the resin. peptide.com

Deprotection : The Fmoc protecting group is removed from the resin-bound alanine (B10760859), typically using a base like piperidine. google.com

Coupling : The next L-alanine, with its N-α-amino group protected and its carboxyl group activated (e.g., with DCC/HOBt), is added to couple with the free amine on the resin. google.com

Cleavage : Once the dipeptide is assembled, it is cleaved from the resin.

The final cleavage step is critical for releasing the peptide from the solid support and removing any remaining side-chain protecting groups. The choice of cleavage reagent depends on the type of resin and protecting groups used. For the widely used Fmoc strategy, a strong acid such as trifluoroacetic acid (TFA) is commonly employed to cleave the peptide from the resin. researchgate.net The cleavage cocktail often includes scavenger molecules to prevent side reactions with reactive amino acid residues. peptide.com

Table 2: General Cycle for Solid-Phase Peptide Synthesis (Fmoc Strategy)

| Step | Procedure | Reagents |

| 1. Deprotection | Removal of the N-terminal Fmoc group. | Piperidine in a solvent like methylene (B1212753) chloride. google.com |

| 2. Washing | Rinsing the resin to remove excess deprotection reagent and byproducts. | Methylene chloride or other suitable solvents. google.com |

| 3. Coupling | Addition of the next Fmoc-protected amino acid, activated for peptide bond formation. | Coupling reagents (e.g., DCC), activated amino acid. google.com |

| 4. Final Cleavage | Release of the completed peptide from the solid resin support. | Trifluoroacetic acid (TFA). researchgate.net |

Enzymatic Production Pathways for L-Dipeptides

Biocatalysis has emerged as a sustainable and highly specific alternative to chemical synthesis for producing dipeptides. researchgate.net Enzymatic methods operate under mild conditions, avoid the need for protecting groups, and are highly stereospecific, thus preventing racemization. researchgate.netgoogle.com

Enzyme Selection and Biocatalytic Reaction Conditions

The primary enzymes used for dipeptide synthesis are L-amino acid ligases (Lals) and, in some cases, proteases operating in reverse. acs.orgmdpi.com Lals are a class of ATP-grasp enzymes that catalyze the formation of a peptide bond between two unprotected L-amino acids, driven by the hydrolysis of ATP to ADP. mdpi.comsci-hub.senih.gov This process involves the formation of an acyl-phosphate intermediate. acs.orgsci-hub.se

Several Lals with different substrate specificities have been identified from various microbial sources. mdpi.com For the synthesis of L-Alanyl-L-alanine, an enzyme that accepts L-alanine as both the N-terminal and C-terminal substrate is required. An example is the enzyme ywfE from Bacillus subtilis, which has been shown to accept a wide variety of L-amino acids, including alanine, to form numerous dipeptides. acs.org In Enterococcus faecalis, the synthesis of an L-Alanyl-L-alanine cross-bridge involves two specific ligases, BppA1 and BppA2, which transfer alanine to the growing peptide chain. nih.govresearchgate.netebi.ac.uk

Optimal reaction conditions are crucial for enzymatic activity. These are typically determined by varying parameters such as pH, temperature, and substrate concentrations. For many Lals, the optimal conditions are found to be in the alkaline pH range (e.g., pH 9-10) and at temperatures between 30-40°C. acs.orgnih.gov

Table 3: Examples of L-Amino Acid Ligases (Lals) for Dipeptide Synthesis

| Enzyme | Source Organism | Optimal pH | Optimal Temp. | Substrate Examples (N-term, C-term) |

| RizA | Bacillus subtilis | 8.5 - 9.0 | 25 °C | Arginine with Serine, Alanine, or Glycine. mdpi.com |

| TabS | Pseudomonas syringae | 9.0 - 9.5 | 35 °C | Leucine-Leucine, and various other combinations. nih.gov |

| ywfE (BacD) | Bacillus subtilis | Not specified | Not specified | L-Alanyl-L-glutamine and 43 other dipeptides. acs.org |

| Lal-5 | Pseudomonas sessilinigenes | 10.0 | 40 °C | Leucine-Leucine. acs.org |

Optimization of Production Yields and Purity Profiles

A significant challenge in the industrial application of Lals is the high cost of the cofactor ATP. mdpi.com To address this, ATP regeneration systems are often coupled with the synthesis reaction. A common approach is to use an enzyme like acetate (B1210297) kinase (AckA), which regenerates ATP from ADP and a cheap phosphate (B84403) donor such as acetyl phosphate. mdpi.com This strategy dramatically improves the economic feasibility of the process.

The use of whole-cell biocatalysts, where the enzyme is overexpressed within a host organism like E. coli, offers another route to optimization. acs.orgnih.gov This approach eliminates the need for costly enzyme purification. Further enhancements in yield and purity can be achieved by engineering the host strain, for example, by disrupting genes for endogenous peptidases that could degrade the dipeptide product. acs.org

Optimizing reaction parameters such as substrate concentrations and pH is also vital. In the production of arginyl dipeptides using RizA, yields were significantly improved by adjusting the concentrations of the amino acid substrates and the ATP regeneration components. mdpi.com For the synthesis of L-carnosine using a whole-cell biocatalyst, yields of up to 71% were achieved by optimizing pH and substrate levels. nih.gov

Crystallization Techniques for Hydrated Dipeptide Forms

The final step in obtaining a solid, pure form of a dipeptide like L-Alanyl-L-alaninetetrahydrate is crystallization. Dipeptides are often hygroscopic and readily form crystal hydrates from aqueous solutions. bac-lac.gc.cachemrxiv.org The degree of hydration can vary, and achieving a specific hydrated form, such as a tetrahydrate, requires precise control over the crystallization conditions.

Several techniques are employed to induce and control peptide crystallization:

Solvent Screening : This fundamental technique involves testing a wide array of solvents and solvent mixtures to find conditions that promote the formation of high-quality crystals. approcess.com The solubility of the dipeptide is a key factor, and often an anti-solvent is added to a solution of the peptide to induce precipitation and crystallization. researchgate.net

Controlled Temperature Variations : Carefully controlling the temperature profile of a saturated peptide solution can facilitate crystallization. approcess.com For some peptides, heating above their glass transition temperature followed by controlled cooling can be an effective method. approcess.com

Co-crystallization : This technique involves crystallizing the target peptide with a suitable excipient or co-former. approcess.com While often used to improve stability or solubility, it can also be a method to obtain crystals when the peptide alone is difficult to crystallize. researchgate.net

Evaporation : Slow evaporation of a saturated aqueous dispersion of a dipeptide is a common and effective method for forming crystal hydrates. chemrxiv.org The structure and degree of water inclusion in the final crystal depend on the interplay between the peptide molecules and the water molecules within the crystal lattice. chemrxiv.org

For L-Alanyl-L-alanine specifically, studies have shown that it can crystallize in different forms, including an unhydrated parallel pleated sheet structure from a water/dimethylformamide solution. nih.gov The formation of the tetrahydrate form would depend on creating conditions where four water molecules are incorporated into the crystal lattice per dipeptide molecule. This is influenced by factors such as water activity in the solvent system and the specific hydrogen bonding patterns established during crystal growth. chemrxiv.org

Low-Temperature Solution Growth and Slow Evaporation Methods

Low-temperature solution growth is a versatile and widely used technique for producing high-quality single crystals of various organic and inorganic compounds, including amino acid derivatives. nasa.gov This method relies on creating a supersaturated solution from which the crystal can nucleate and grow.

The process typically involves dissolving the solute, in this case, L-alanyl-L-alanine, in a suitable solvent to create a saturated solution. Supersaturation, the driving force for crystallization, can be achieved by either slowly lowering the temperature of the solution or by allowing the solvent to evaporate at a constant temperature. nasa.gov The slow evaporation technique is particularly common for materials that have high solubility. nasa.gov For instance, pure L-alanine single crystals have been successfully synthesized using the slow evaporation technique at ambient room temperature. researchgate.net In a typical procedure, a saturated solution is prepared, filtered, and left undisturbed in a controlled environment to allow for the gradual evaporation of the solvent, leading to the formation of crystals over time. ijsea.com

The growth of crystals from solution is a complex process influenced by factors such as the transport of molecules to the crystal surface and the incorporation of these molecules into the crystal lattice. nasa.gov The morphology and quality of the resulting crystals are highly dependent on the conditions of crystallization, including the rate of evaporation, temperature stability, and the presence of impurities.

Metal-Assisted and Microwave-Accelerated Evaporative Crystallization Techniques

To address the time-consuming nature of traditional slow evaporation methods, innovative techniques such as Metal-Assisted and Microwave-Accelerated Evaporative Crystallization (MA-MAEC) have been developed. nih.gov This approach significantly shortens the crystallization time while yielding well-organized crystals. nih.gov

The MA-MAEC technique utilizes plasmonic nanostructures, such as silver nanoparticle films (SNFs), in conjunction with microwave heating to expedite the crystal growth process. nih.gov This method has been successfully applied to the rapid crystallization of amino acids like L-alanine. nih.govnih.gov Theoretical simulations have shown that microwave heating can create homogeneous temperature and electric field distributions, which are conducive to uniform crystal growth. rsc.org

Research has demonstrated a dramatic reduction in crystallization time using MA-MAEC compared to room temperature evaporation. For example, the crystallization of L-alanine on engineered surfaces was reduced from over 140 minutes at room temperature to as little as 17 seconds at a high microwave power level. nih.gov Similarly, another study reported that L-alanine solutions that took 161–194 minutes to crystallize at room temperature did so within 32–50 minutes using the MA-MAEC technique. nih.govrsc.org The resulting crystals have been shown to have identical characteristic peaks in Raman spectroscopy and powder X-ray diffraction (XRD) measurements as those grown by traditional methods, confirming that the crystal structure remains unaltered. nih.gov

Table 1: Comparison of Crystallization Times for L-alanine

| Method | Surface | Crystallization Time |

|---|---|---|

| Room Temperature Evaporation | Blank Silver Island Films | > 2 hours |

| Room Temperature Evaporation | HMA-modified SIFs | 144 min |

| Room Temperature Evaporation | UDET-modified SIFs | 147 min |

| Room Temperature Evaporation | MUDA-modified SIFs | 40 min |

| MA-MAEC (Power Level 1) | Engineered Surfaces | 7 min |

Data compiled from a study on L-alanine crystallization. nih.gov

Controlled Crystallization for Specific Hydrate (B1144303) Form Generation

The formation of specific hydrate forms of a compound is a critical aspect of crystallization, as different hydrates can exhibit distinct physical and chemical properties. While the direct synthesis of L-alanyl-L-alaninetetrahydrate is not extensively detailed in the provided search results, the principles of controlled crystallization are applicable. The generation of a specific hydrate, such as the tetrahydrate, involves precise control over crystallization conditions.

Factors that influence the formation of specific hydrate forms include temperature, pressure, solvent composition, and the presence of additives. For instance, in the synthesis of L-alanyl-L-glutamine, different crystalline forms, including a nonhydrate and a monohydrate, have been identified and can be selectively produced by controlling the crystallization process. googleapis.com The crystallization is often achieved by adding a solvent to an aqueous solution of the dipeptide. googleapis.com

The synthesis of the L-alanyl-L-alanine dipeptide itself can be achieved through enzymatic pathways. nih.gov For example, the enzymatic synthesis of the L-alanyl-L-alanine side chain of peptidoglycan precursors in Enterococcus faecalis involves specific ligases that transfer alanine from Ala-tRNA. nih.gov Chemical synthesis routes are also available, which may involve the use of protecting groups and coupling agents to form the peptide bond between two L-alanine molecules. chemicalbook.com Once the dipeptide is synthesized, the subsequent crystallization to obtain the tetrahydrate form would require careful control of the crystallization environment to ensure the incorporation of four water molecules into the crystal lattice.

Advanced Structural Elucidation of L Alanyl L Alaninetetrahydrate Crystalline Forms

X-ray Diffraction Studies

X-ray diffraction (XRD) is a powerful non-destructive technique used to analyze the structure of crystalline materials. When a beam of X-rays interacts with a crystal, the atoms in the crystal lattice diffract the X-rays in a specific pattern. This diffraction pattern is a unique fingerprint of the crystal's atomic arrangement, providing information on unit cell dimensions, space group symmetry, and atomic coordinates.

Single Crystal X-ray Diffraction Analysis of L-Alanyl-L-alaninetetrahydrate

Single crystal X-ray diffraction (SC-XRD) provides the most definitive and detailed information about a crystal's structure. By analyzing the diffraction pattern from a single, well-ordered crystal, it is possible to construct a three-dimensional model of the electron density of the molecule and determine the precise location of each atom.

The foundational step in single crystal XRD analysis is the determination of the unit cell—the smallest repeating unit of a crystal lattice—and its symmetry, described by the space group. While specific crystallographic data for L-Alanyl-L-alaninetetrahydrate is not prominently available in the reviewed literature, studies on the closely related L-Alanyl-L-alanine provide valuable insights.

Table 1: Illustrative Crystallographic Data for L-Alanyl-L-alanine and Related Hydrated Peptides Note: This table is compiled from data on related compounds to illustrate typical parameters, as specific data for L-Alanyl-L-alaninetetrahydrate was not found.

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |

| L-Alanyl-L-alanine | Tetragonal | I4 | 17.985 | 17.985 | 5.154 | 90 | researchgate.net |

| L-alanyl-L-tyrosyl-L-alanine 2.63-hydrate | Monoclinic | P 1 21 1 | 8.121 | 9.299 | 12.532 | 91.21 | crystallography.net |

| L-valyl-L-alanine acetonitrile (B52724) solvate hydrate (B1144303) | Monoclinic | P2₁ | - | - | - | - | rsc.orgrsc.org |

Following the determination of the unit cell and space group, the atomic coordinates within the asymmetric unit are refined to achieve the best fit with the experimental diffraction data. This high-resolution refinement provides precise bond lengths, bond angles, and torsion angles, which define the molecule's conformation.

For a dipeptide like L-Alanyl-L-alanine, key conformational parameters include the peptide backbone torsion angles (φ and ψ) and the planarity of the peptide bond. The molecular flexibility, particularly the rotation around single bonds, allows the peptide to adopt various conformations, which are influenced by the crystalline environment and intermolecular interactions. ebi.ac.uk The zwitterionic nature of the dipeptide, with a positively charged N-terminus (NH₃⁺) and a negatively charged C-terminus (COO⁻), is a critical feature of its conformation in the solid state.

In hydrated crystals, the water molecules play a crucial role in stabilizing the crystal structure through extensive hydrogen bonding networks. nih.gov These networks involve hydrogen bonds between the peptide molecules themselves and between the peptide and water molecules.

For L-Alanyl-L-alaninetetrahydrate, the hydrogen bond donors would be the ammonium (B1175870) (NH₃⁺) and amide (N-H) groups, while the acceptors would be the carboxylate (COO⁻) and carbonyl (C=O) oxygen atoms. The four water molecules of hydration would significantly expand this network, acting as bridges that link different peptide molecules. iucr.org Water molecules can act as both hydrogen bond donors and acceptors, facilitating complex and robust three-dimensional structures. nih.gov Studies on other hydrated peptides have shown that water is often an integral part of the hydrogen bond network, frequently serving as the primary donor to the main-chain carboxylate groups. nih.gov The analysis of these networks is essential for understanding the stability and properties of the hydrated crystalline form. acs.org

Powder X-ray Diffraction (PXRD) Characterization of L-Alanyl-L-alaninetetrahydrate

Powder X-ray diffraction (PXRD) is a fundamental technique for the characterization of bulk crystalline solids. It is particularly useful for identifying crystalline phases, determining phase purity, and analyzing polymorphism. americanpharmaceuticalreview.com The sample, in the form of a fine powder, contains a vast number of crystallites in random orientations. This randomness ensures that all possible diffraction conditions are met simultaneously, resulting in a diffraction pattern of intensity versus diffraction angle (2θ).

Polymorphism is the ability of a substance to exist in two or more crystalline forms that have different arrangements of molecules in the crystal lattice. americanpharmaceuticalreview.com Different polymorphs of the same compound can exhibit distinct physicochemical properties. Peptides and their derivatives are known to exhibit polymorphism. google.comgoogle.com

PXRD is a primary tool for identifying and distinguishing between different polymorphs, as each crystalline form produces a unique diffraction pattern. americanpharmaceuticalreview.com The PXRD pattern of a bulk sample of L-Alanyl-L-alaninetetrahydrate can be compared to a reference pattern, either calculated from its known single-crystal structure or obtained from a pure standard material. The presence of peaks at different 2θ values would indicate the existence of a different polymorphic form or a crystalline impurity. americanpharmaceuticalreview.com This comparison allows for a definitive assessment of the phase purity of the sample.

Table 2: Illustrative Powder X-ray Diffraction Peaks Note: This table presents a hypothetical set of PXRD peaks for illustrative purposes, based on patterns observed for related compounds such as L-Alanine derivatives. researchgate.net

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

| 10.5 | 8.42 | 45 |

| 15.8 | 5.60 | 100 |

| 20.2 | 4.39 | 80 |

| 24.1 | 3.69 | 65 |

| 28.5 | 3.13 | 50 |

| 31.0 | 2.88 | 30 |

Determination of Average Crystallite Size and Lattice Strain

The microstructure of a crystalline powder, defined by properties such as crystallite size and lattice strain, significantly influences its bulk characteristics. Crystallites are small, coherently diffracting crystalline domains, and their size can impact dissolution rates and bioavailability. Lattice strain refers to the presence of micro-strains within the crystal lattice, often arising from defects, dislocations, or compositional variations. mdpi.comhelmholtz-berlin.de

Both crystallite size and lattice strain contribute to the broadening of diffraction peaks in an X-ray diffraction (XRD) pattern. uc.edu To distinguish between these two effects, methods such as the Williamson-Hall (W-H) analysis are employed. mdpi.comscielo.br The W-H method assumes that the total broadening of a diffraction peak is a linear combination of the broadening due to crystallite size and the broadening due to strain.

The relationship is expressed by the following equation:

βT cos(θ) = (kλ / D) + 4ε sin(θ)

where:

βT is the full width at half maximum (FWHM) of the diffraction peak after correcting for instrumental broadening.

θ is the Bragg angle.

k is the Scherrer constant (typically ~0.9).

λ is the wavelength of the X-ray source.

D is the average crystallite size.

ε is the effective lattice strain.

By plotting βT cos(θ) on the y-axis against 4sin(θ) on the x-axis for multiple diffraction peaks, a linear relationship is expected. The average crystallite size (D) can be determined from the y-intercept of the fitted line, while the lattice strain (ε) is derived from the slope. scielo.br

Hypothetical Williamson-Hall Analysis Data for L-Alanyl-L-alaninetetrahydrate

This interactive table demonstrates the data points that would be used in a Williamson-Hall plot.

| 2θ (degrees) | βT (radians) | cos(θ) | sin(θ) | 4sin(θ) (x-axis) | βT cos(θ) (y-axis) |

| 20.2 | 0.0035 | 0.9845 | 0.1754 | 0.7016 | 0.0034 |

| 25.5 | 0.0038 | 0.9772 | 0.2207 | 0.8828 | 0.0037 |

| 31.8 | 0.0042 | 0.9664 | 0.2740 | 1.0960 | 0.0041 |

| 36.4 | 0.0047 | 0.9542 | 0.3123 | 1.2492 | 0.0045 |

| 42.1 | 0.0053 | 0.9391 | 0.3592 | 1.4368 | 0.0050 |

From a plot of this data, the slope would indicate the presence of tensile strain in the crystal lattice, while the intercept would provide an estimation of the average crystallite size. scielo.br

Neutron Diffraction for Precise Hydrogen Atom Localization in Hydrates

While X-ray diffraction is a cornerstone of structural analysis, it has limitations in accurately locating hydrogen atoms. nih.gov X-rays scatter from the electron clouds of atoms, and since hydrogen has only one electron, its scattering contribution is very weak, especially when bonded to heavier atoms like oxygen or nitrogen. nih.govenergyfrontier.us This presents a significant challenge in studying hydrated compounds, where the precise positions of hydrogen atoms in water molecules and within the hydrogen-bonding network are critical for defining the crystal structure and its stability. epj-conferences.org

Neutron diffraction overcomes this limitation. Neutrons interact with atomic nuclei rather than electrons, and the coherent scattering length of hydrogen (¹H) and its isotope deuterium (B1214612) (²H or D) is comparable to that of other elements like carbon, nitrogen, and oxygen. energyfrontier.usepj-conferences.org This makes neutron diffraction exceptionally sensitive to hydrogen positions. osti.gov

For successful neutron diffraction experiments on hydrogen-containing materials, it is often mandatory to replace hydrogen with deuterium (H/D exchange). epj-conferences.org This is because the ¹H isotope has a large incoherent scattering cross-section, which contributes significantly to experimental background noise and reduces the quality of the diffraction data. The deuterium isotope has a much smaller incoherent cross-section, leading to a better signal-to-noise ratio. epj-conferences.org

By using neutron diffraction, researchers can directly visualize the orientation of water molecules in the L-Alanyl-L-alaninetetrahydrate lattice and map the intricate three-dimensional hydrogen-bonding network that holds the peptide and water molecules together. epj-conferences.org

Comparison of Coherent Neutron Scattering Lengths

The following table highlights why neutrons are effective for locating hydrogen/deuterium atoms.

| Element / Isotope | Coherent Scattering Length (fm) |

| Hydrogen (¹H) | -3.74 |

| Deuterium (²H) | 6.67 |

| Carbon (¹²C) | 6.65 |

| Nitrogen (¹⁴N) | 9.36 |

| Oxygen (¹⁶O) | 5.80 |

The comparable magnitudes of the scattering lengths allow for the precise localization of all atoms, including deuterium, in the crystal structure.

Electron Diffraction Techniques (e.g., Micro-Electron Diffraction) for Nanocrystalline Forms

Many complex organic molecules, including peptides, often form very small crystals that are not suitable for conventional single-crystal X-ray or neutron diffraction analysis, which typically require crystals on the micrometer to millimeter scale. cnrs.fr When L-Alanyl-L-alaninetetrahydrate yields only nanocrystalline material, electron diffraction techniques become indispensable for structural elucidation. nih.gov

Due to the strong interaction between electrons and matter, electron diffraction can be used to analyze the atomic structure of crystals as small as a few tens of nanometers. cuni.cz Techniques such as three-dimensional electron diffraction tomography (EDT), also known as Micro-Electron Diffraction (MicroED), involve collecting diffraction data as a single nanocrystal is rotated in the electron beam of a transmission electron microscope. This allows for the collection of a complete 3D diffraction dataset from a single nanocrystal. cuni.cz

A significant breakthrough in this field has been the ability to locate hydrogen atoms using electron diffraction data. cnrs.fr By applying advanced dynamical diffraction theory to the analysis, the sensitivity of the method has been enhanced to the point where even the positions of the lightest atoms can be determined. This development is crucial for understanding the conformation of organic molecules, the nature of weak interactions within the crystal, and the precise structure of the solvent in hydrated nanocrystals. cnrs.fr Therefore, for nanocrystalline forms of L-Alanyl-L-alaninetetrahydrate, MicroED offers a powerful pathway to a complete and detailed structural determination that was previously inaccessible. cnrs.fr

Computational Chemistry and Theoretical Investigations of L Alanyl L Alaninetetrahydrate

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of peptide systems, including L-Alanyl-L-alaninetetrahydrate. DFT calculations offer a balance between computational cost and accuracy, making them suitable for studying the complex interactions within this hydrated dipeptide.

The accuracy of DFT calculations is fundamentally dependent on the choice of the exchange-correlation (XC) functional, which approximates the complex many-body electron interactions. stanford.edu For dipeptide systems like L-Alanyl-L-alanine, there is no single, universally superior functional; the selection is often guided by the specific properties being investigated and by benchmarking against experimental data or higher-level theoretical methods. nih.gov

Commonly employed functionals for organic and biological molecules can be categorized into several levels of approximation, from the Local Density Approximation (LDA) to hybrid and double-hybrid functionals.

Generalized Gradient Approximation (GGA): Functionals like BPW91 have been used in studies of L-alanyl-L-alanine. cas.cz

Hybrid Functionals: These functionals, such as the widely used B3LYP, incorporate a portion of the exact Hartree-Fock exchange, often providing improved accuracy for molecular geometries and vibrational frequencies. nih.govresearchgate.net B3LYP has been successfully applied to calculate the structure and vibrational spectra of similar molecules like alanine (B10760859) zwitterions. researchgate.net

Dispersion-Corrected Functionals: To accurately model the solid state and non-covalent interactions, such as those between the dipeptide and water molecules in the tetrahydrate lattice, dispersion corrections (e.g., D3) are often added to standard functionals like B3LYP. researchgate.net

The assessment of a functional's performance for dipeptide systems involves comparing calculated properties—such as conformational energies, hydrogen bond lengths, and vibrational frequencies—with available experimental data. For L-Alanyl-L-alaninetetrahydrate, a suitable functional must accurately describe both the intramolecular covalent bonds and the intermolecular hydrogen bonds between the peptide and the water molecules.

Table 1: Overview of Exchange-Correlation Functionals for Dipeptide Calculations

| Functional Type | Examples | Strengths for Dipeptides | Considerations |

|---|---|---|---|

| GGA | PBE, BPW91 | Computationally efficient; good for structural optimization of simple systems. | May underestimate reaction barriers and struggle with non-covalent interactions. |

| Hybrid | B3LYP, PBE0, M06-2X | Generally provides good accuracy for geometries, energies, and vibrational spectra of organic molecules. researchgate.net | Higher computational cost than GGAs; performance can vary for different properties. |

| Dispersion-Corrected | B3LYP-D3, ωB97X-D | Crucial for accurately describing van der Waals forces and hydrogen bonding in condensed phases and hydrated systems. researchgate.net | The choice of dispersion correction scheme can influence results. |

| Double-Hybrid | B2PLYP, DSD-PBEP86 | Offers very high accuracy by including a portion of second-order Møller-Plesset perturbation theory. | Significantly higher computational cost, limiting its use to smaller systems. |

The theoretical approach involves:

Conformational Searching: The potential energy surface of the dipeptide is explored by systematically varying key dihedral angles, such as the backbone angles φ (C'-N-Cα-C') and ψ (N-Cα-C'-N). cas.cz

Geometry Optimization: Starting from various initial conformations, the geometry of the L-Alanyl-L-alaninetetrahydrate unit cell is optimized to find the minimum energy structure. This process refines bond lengths, angles, and the positions of all atoms, including the water molecules. researchgate.net

Energetic Analysis: The relative energies of different conformations and packing arrangements are calculated to determine the most stable crystalline form. These calculations must account for the intermolecular hydrogen bonds between the peptide's ammonium (B1175870) (NH₃⁺) and carboxylate (COO⁻) groups and the surrounding water molecules, as well as water-water interactions.

Studies on similar hydrated crystals, such as L-phenylalanyl-L-alanine dihydrate, show that water molecules form a three-dimensional hydrogen-bond network that stabilizes the aggregation of peptide molecules. researchgate.net For L-Alanyl-L-alaninetetrahydrate, DFT would predict a specific arrangement where the four water molecules bridge between the charged groups of neighboring dipeptides, contributing significantly to the lattice energy and stability of the crystal.

Theoretical vibrational frequency calculations using DFT are essential for interpreting experimental infrared (IR) and Raman spectra of complex molecules like L-Alanyl-L-alaninetetrahydrate. By calculating the harmonic vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated and compared with experimental results, allowing for the precise assignment of spectral bands to specific molecular motions. cas.czaps.org

The calculation process involves computing the second derivatives of the energy with respect to the atomic positions for the optimized geometry. This yields a set of normal modes, each with a characteristic frequency. For L-Alanyl-L-alaninetetrahydrate, the predicted vibrational modes would include:

Peptide Backbone Vibrations: Amide I (mainly C=O stretch) and Amide II (N-H bend and C-N stretch) bands.

Side Chain Vibrations: C-H stretching and bending modes of the methyl groups.

Zwitterion Group Vibrations: Symmetric and asymmetric stretching and bending modes of the NH₃⁺ and COO⁻ groups. researchgate.net

Water Molecule Vibrations: Stretching and bending modes of the four water molecules, as well as librational (rocking, wagging, twisting) modes arising from their restricted motion within the crystal lattice.

Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. To improve agreement, a uniform or mode-specific scaling factor is typically applied. researchgate.net Comparing the calculated spectra for the hydrated and anhydrous forms allows for the clear identification of vibrational modes involving the water molecules, providing insight into their role in the crystal structure. aps.org

Molecular Dynamics (MD) Simulations of L-Alanyl-L-alaninetetrahydrate Hydration and Aggregation

Molecular Dynamics (MD) simulations provide a computational microscope to study the time-dependent behavior of molecules. For L-Alanyl-L-alaninetetrahydrate, MD simulations can reveal detailed information about the interactions between the dipeptide and water molecules and the structural dynamics of the hydrate (B1144303) crystal.

MD simulations can quantify the solute-solvent interactions that stabilize the tetrahydrate structure. A key tool for this analysis is the radial distribution function (RDF), g(r), which describes the probability of finding a solvent atom at a certain distance from a solute atom.

For L-Alanyl-L-alaninetetrahydrate, RDFs would be calculated between specific atoms of the dipeptide and the oxygen or hydrogen atoms of the water molecules.

g(r) for NH₃⁺...O(water): A sharp first peak at approximately 2.7-2.9 Å would indicate strong hydrogen bonding between the ammonium group protons and water oxygen atoms.

g(r) for COO⁻...H(water): A prominent first peak at a shorter distance (around 1.8-2.0 Å) would signify the strong hydrogen bonds between the carboxylate oxygens and water hydrogens.

g(r) for C=O...H(water): A peak corresponding to the hydration of the peptide carbonyl group would also be expected.

The integration of the first peak of the RDF provides the coordination number, which represents the average number of water molecules in the first hydration shell of a specific group. Studies on L-alanine in aqueous solution show that the hydration shell is highly ordered and localized around the charged carboxylate and ammonium groups. nih.govbiosimu.org In the tetrahydrate crystal, these interactions are fixed within the lattice, and the coordination numbers for the NH₃⁺ and COO⁻ groups would be determined by the specific hydrogen bonding network involving the four water molecules.

Table 2: Expected Peaks in Radial Distribution Functions for L-Alanyl-L-alaninetetrahydrate

| Atom Pair | Expected Peak Position (r) | Interaction Type |

|---|---|---|

| N-H (Ammonium) ... O (Water) | ~1.9 Å | Strong Hydrogen Bond |

| C=O (Carboxylate) ... H-O (Water) | ~1.8 Å | Strong Hydrogen Bond |

| C=O (Amide) ... H-O (Water) | ~2.0 Å | Moderate Hydrogen Bond |

| C-H (Methyl) ... O (Water) | >3.5 Å | Weak Hydrophobic Interaction |

While X-ray crystallography provides a static picture of the crystal, MD simulations can illuminate the dynamic behavior of the four water molecules within the L-Alanyl-L-alaninetetrahydrate lattice at finite temperatures. Even in the solid state, atoms exhibit thermal motion. MD simulations can track the trajectories of individual water molecules to analyze their dynamics.

Key dynamic properties to investigate include:

Librational and Vibrational Motions: The simulations would show the restricted rotational (librational) and vibrational motions of the water molecules within their pockets in the crystal lattice. The power spectrum of the atomic velocities can be related to the vibrational frequencies observed in IR and Raman spectroscopy.

Hydrogen Bond Dynamics: The stability and lifetime of the hydrogen bonds between the water molecules and the dipeptide, as well as between the water molecules themselves, can be calculated. This analysis reveals the strength and persistence of the interactions holding the crystal together.

Residence Time: Although the water molecules are part of the crystal structure, simulations can calculate their residence time within the first hydration shell of the charged groups. In the solid state, this is expected to be very long, but the analysis can reveal the possibility of occasional reorientations or proton transfer events, especially at higher temperatures.

Simulations on hydrated amino acids have shown that the first hydration shell around charged groups is quite rigid. nih.gov For L-Alanyl-L-alaninetetrahydrate, MD would likely show that the four water molecules are highly localized, with their motion consisting primarily of small-amplitude oscillations around their equilibrium positions, confirming their integral role in the stability of the crystalline structure.

Quantum Chemical Topology Analysis of Intermolecular Bonding in Crystalline Forms

Quantum Chemical Topology (QCT) provides a rigorous framework for the analysis of chemical bonding and intermolecular interactions directly from the electron density of a system. A key component of QCT is the Quantum Theory of Atoms in Molecules (QTAIM), which partitions the electron density to define atoms as quantum-mechanical open systems and characterizes the bonds between them through the properties of bond critical points (BCPs). This approach offers profound insights into the nature and strength of interactions that govern the crystal packing of molecules like L-Alanyl-L-alaninetetrahydrate.

In the crystalline form of L-Alanyl-L-alaninetetrahydrate, the intermolecular interactions are a complex network of hydrogen bonds involving the dipeptide itself and the four water molecules in the asymmetric unit. The dipeptide presents multiple hydrogen bond donor and acceptor sites: the protonated N-terminus (NH3+), the deprotonated C-terminus (COO-), and the amide (peptide) bond (N-H and C=O groups). The water molecules act as bridges, further connecting different dipeptide molecules and other water molecules, creating a stable three-dimensional supramolecular architecture.

The topological analysis of the electron density at the BCPs of these hydrogen bonds reveals their characteristics. Key properties at a BCP include:

The electron density (ρ(r)) : Its value is correlated with the strength of the bond.

The Laplacian of the electron density (∇²ρ(r)) : The sign of the Laplacian indicates the nature of the interaction. For closed-shell interactions like hydrogen bonds, the Laplacian is positive, signifying a depletion of electron density at the BCP.

The total energy density (H(r)) : This is the sum of the kinetic energy density (G(r)) and the potential energy density (V(r)). The sign of H(r) can help distinguish between purely closed-shell interactions (H(r) > 0) and interactions with some covalent character (H(r) < 0).

In the context of L-Alanyl-L-alaninetetrahydrate, a QTAIM analysis would be expected to characterize a variety of hydrogen bonds, from strong charge-assisted interactions involving the termini to weaker interactions involving the peptide backbone and water molecules.

Table 1: Representative Topological Properties of Intermolecular Hydrogen Bonds in a Hypothetical Crystalline Form of L-Alanyl-L-alaninetetrahydrate

| Hydrogen Bond Donor | Hydrogen Bond Acceptor | Distance (Å) | ρ(r) (a.u.) | ∇²ρ(r) (a.u.) | H(r) (a.u.) |

| N-H (Amide) | O=C (Amide) | 2.90 | 0.025 | 0.085 | 0.001 |

| N-H (Amide) | O (Water) | 2.85 | 0.028 | 0.090 | 0.0005 |

| O-H (Water) | O=C (Amide) | 2.75 | 0.035 | 0.110 | -0.001 |

| O-H (Water) | O (Carboxylate) | 2.60 | 0.050 | 0.150 | -0.003 |

| N-H (Ammonium) | O (Water) | 2.65 | 0.045 | 0.140 | -0.002 |

| O-H (Water) | O (Water) | 2.70 | 0.040 | 0.120 | -0.0015 |

Note: The data in this table are representative values based on studies of similar hydrated peptide crystals and are intended for illustrative purposes.

Crystal Structure Prediction Methodologies Applied to Dipeptide Hydrates

Crystal structure prediction (CSP) methodologies are computational techniques aimed at identifying the most stable crystal packing arrangements of a molecule given only its chemical diagram. These methods have become increasingly valuable in materials science and pharmaceutical development for predicting polymorphs, solvates, and hydrates. For dipeptide hydrates like L-Alanyl-L-alaninetetrahydrate, CSP can provide crucial insights into the likely crystal forms and their relative stabilities.

The general workflow of a CSP study for a hydrated species involves several key steps:

Conformational Analysis : The first step is to identify the low-energy conformations of the dipeptide molecule. This is particularly important for flexible molecules.

Crystal Packing Generation : A large number of trial crystal structures are generated by arranging the low-energy conformers and water molecules in various space groups and unit cell dimensions.

Energy Minimization : The generated structures are then subjected to energy minimization using force fields or, for higher accuracy, quantum mechanical methods (like Density Functional Theory, DFT). This step optimizes the geometry of the molecules and the crystal lattice.

Ranking of Structures : The minimized structures are ranked based on their calculated lattice energies. The structures with the lowest energies are considered the most likely to be observed experimentally.

Thermodynamic Stability Analysis : For hydrates, it is crucial to consider the thermodynamic stability as a function of temperature and humidity. This involves calculating the free energy of the hydrate and comparing it to the free energies of the anhydrous form and liquid water.

The application of CSP to dipeptide hydrates is challenging due to the conformational flexibility of the peptide and the large number of possible arrangements of the water molecules. However, advancements in computational power and algorithms have made such studies more feasible.

For L-Alanyl-L-alaninetetrahydrate, a CSP study would aim to predict the most stable tetrahydrate structure(s) and compare their energies to those of other potential hydrates (e.g., monohydrate, dihydrate) and the anhydrous form. This would help in understanding the conditions under which the tetrahydrate is the most stable form.

Table 2: Hypothetical Output of a Crystal Structure Prediction Study for L-Alanyl-L-alaninetetrahydrate

| Predicted Form | Space Group | Calculated Lattice Energy (kJ/mol) | Relative Energy (kJ/mol) |

| Tetrahydrate Polymorph I | P2₁2₁2₁ | -250.5 | 0.0 |

| Tetrahydrate Polymorph II | P2₁ | -248.2 | 2.3 |

| Dihydrate Polymorph I | C2 | -185.7 | 64.8 |

| Anhydrous Polymorph I | P2₁ | -110.3 | 140.2 |

Note: The data in this table are hypothetical and for illustrative purposes to demonstrate the typical output of a CSP study.

These computational approaches, quantum chemical topology and crystal structure prediction, provide a powerful combination for the in-silico investigation of L-Alanyl-L-alaninetetrahydrate, offering deep insights into its bonding, structure, and stability.

Solid State Phenomena and Crystal Engineering of L Alanyl L Alaninetetrahydrate

The solid-state behavior of dipeptide hydrates like L-Alanyl-L-alaninetetrahydrate is a subject of significant scientific interest due to the influence of crystalline form on the physical and chemical properties of the substance.

Polymorphism and Pseudopolymorphism in Dipeptide Hydrates

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Pseudopolymorphism refers to the phenomenon where different crystal forms are a result of the inclusion of solvent molecules (in this case, water, leading to hydrates) in the crystal lattice.

The known crystalline form of L-Alanyl-L-alanine is tetragonal. chemrxiv.org In contrast, research on a related compound, N-(L-2-aminobutyryl)-L-alanine, which also forms a tetragonal crystal structure, highlights the influence of side-chain modifications on crystal packing.

The most well-characterized pseudopolymorph of L-Alanyl-L-alanine is its tetrahydrate form (C₉H₁₈N₂O₃·4H₂O). The crystal structure of this compound is notable for its highly organized and unusual arrangement of water molecules.

The structure of L-Alanyl-L-alaninetetrahydrate features an elaborate hydrogen-bonded network of water molecules, which includes the formation of cyclic water pentamers. These pentamers exhibit idealized hydrogen-bond cooperativity. In this structure, both the solvent molecules and the hydrophobic aggregates of the peptide side chains form distinct columns within the crystal lattice. These columns are situated between hydrophilic sheets created by the peptide backbone.

The crystallographic details of L-Alanyl-L-alaninetetrahydrate are summarized in the table below.

| Property | Value |

| Chemical Formula | C₉H₁₈N₂O₃·4H₂O |

| Crystal System | Tetragonal |

| Space Group | I4 |

Data sourced from studies on L-alanyl-L-alanine and its hydrates. chemrxiv.org

Specific studies on the solid-state phase transitions of L-Alanyl-L-alaninetetrahydrate are not extensively documented in the current body of scientific literature. However, research on the anhydrous form of L-Alanyl-L-alanine has shown evidence of a second-order structural phase transition at low temperatures, specifically between 80K and 60K. chemrxiv.orgbac-lac.gc.ca This transition involves a change from a tetragonal to a monoclinic structure, which is thought to be governed by the arrangement of the methyl groups. chemrxiv.orgbac-lac.gc.ca

Furthermore, thermal analysis of various dipeptide hydrates indicates that dehydration is a common initial step upon heating, typically occurring below 120°C. acs.org This process leads to the formation of the anhydrous dipeptide, which may then undergo further chemical decomposition at higher temperatures. acs.org It has been observed that a higher degree of hydration can sometimes lead to a lower temperature of chemical decomposition. acs.org

Crystal Engineering Strategies for L-Alanyl-L-alaninetetrahydrate

Crystal engineering provides a framework for designing and controlling the growth of molecular crystals to achieve desired physical and chemical properties.

Additives can play a significant role in directing the crystallization process and selecting for a particular polymorphic form. In the case of L-alanine, the presence of other amino acids as additives can selectively inhibit the growth of certain crystal faces. Current time information in DE. For instance, nonpolar amino acids like L-leucine, L-phenylalanine, and L-valine have been shown to promote the development of the {120} faces of L-alanine crystals while inhibiting others. Current time information in DE. The effectiveness of an additive is determined by its ability to adsorb to specific crystal faces, which is governed by molecular-level interactions. Current time information in DE.

Studies on L-alanine have also shown that additives can affect the size and quality of the resulting crystals. For example, L-valine and L-tryptophan have been used to increase the size and improve the quality of L-alanine crystals. The structural similarity between the additive and the crystallizing molecule is often a key factor in their influence.

While these studies have been conducted on L-alanine, the principles can be extended to the crystallization of L-Alanyl-L-alaninetetrahydrate. The introduction of specific additives during its crystallization could potentially be used to modify its crystal habit or to selectively crystallize a particular polymorphic or pseudopolymorphic form, should others exist.

Co-crystallization Approaches with Dipeptide Systems

Co-crystallization is a technique utilized to modify the physicochemical properties of a substance by incorporating a second component, known as a coformer, into the crystal lattice. In the context of dipeptide systems like L-Alanyl-L-alanine, this approach is explored to enhance characteristics such as solubility.

Studies have investigated the co-crystallization of dipeptides with various coformers. For instance, the dipeptide L-Alanyl-L-Glutamine (ALA-GLN) has been the subject of co-crystallization studies aimed at improving its low water solubility. scribd.com The addition of an ionic coformer has been explored to achieve this enhancement. scribd.com Techniques such as grinding and solvent crystallization are employed to produce these co-crystals. scribd.com

The formation of co-crystals is not limited to ionic coformers. Dipeptides have shown a tendency to incorporate organic solvent molecules, which can act as hydrogen bond acceptors for the N-terminal amino group. researchgate.net The specific dipeptide and the solvent used for crystallization can lead to the formation of different crystal forms with varying stoichiometries. researchgate.net For example, L-Leu-L-Val has been shown to form 1:1 solvates with methanol, ethanol, and 2-propanol. researchgate.net

The table below summarizes examples of co-crystallization studies with dipeptide systems, highlighting the dipeptide, coformer/solvent, and the resulting crystal system.

| Dipeptide | Coformer/Solvent | Resulting Crystal System/Observation | Reference |

| L-Alanyl-L-Glutamine (ALA-GLN) | Ionic Coformer | Aims to improve water solubility | scribd.com |

| L-Leu-L-Val | Methanol, Ethanol, 2-Propanol | Forms 1:1 solvates | researchgate.net |

| L-Ala-L-Phe | 2-Propanol | Forms a 1:2 solvate | researchgate.net |

| L-Val-L-Phe | 2-Propanol | Forms a 1:1 solvate | researchgate.net |

| L-Leu-L-Phe | 2-Propanol | Forms a 1:1 solvate | researchgate.net |

Hydration and Dehydration Mechanisms in L-Alanyl-L-alaninetetrahydrate

The hydration and dehydration of dipeptides are critical processes that influence their stability and physical properties. The incorporation and release of water molecules are dynamic processes governed by factors such as temperature and relative humidity.

Studies on dipeptides have shown that they can exist in various hydrated forms. For example, the structure of L-leucyl-L-isoleucine has been observed as two distinct hydrates. researchgate.net The interaction with water is significant, as some hydrophobic dipeptides can form materials with large, water-filled channels. researchgate.net

The process of dehydration involves the removal of these water molecules, which can be induced by changes in environmental conditions. The stability of these hydrates can vary, with the water vapor pressure over a tetrahydrate being only slightly lower than that over pure water, indicating a delicate balance in the hydrated structure. bac-lac.gc.ca

The dynamics of water incorporation are also crucial during rehydration. Research on L-alanyl-L-glutamine has demonstrated that certain amino acids and their dipeptides can enhance water and electrolyte absorption, which is a key aspect of rehydration. nih.gov

Changes in the hydration state of L-Alanyl-L-alanine and other dipeptides lead to significant structural transformations. The presence or absence of water molecules directly impacts the crystal packing and intermolecular interactions within the solid state.

Upon dehydration, the removal of water molecules from the crystal lattice can lead to the formation of an anhydrous crystal or an amorphous form. improvedpharma.com Crystalline hydrates are generally considered more physically and chemically stable than their anhydrous and amorphous counterparts. improvedpharma.com

The interaction with water molecules is a key factor in the conformational structure of dipeptides. Studies using Raman and Raman optical activity (ROA) spectra have investigated the fine effects of hydration on the conformational structure of L-alanyl-L-alanine. nih.govebi.ac.uk These studies reveal that the dipeptide's conformation is strongly influenced by its interaction with the aqueous environment. ebi.ac.uk

The table below outlines the general hierarchy of physical stability related to hydration states.

| Hydration State | Relative Physical and Chemical Stability |

| Crystalline Hydrate (B1144303) | More Stable |

| Anhydrous Crystal | Intermediate Stability |

| Amorphous | Less Stable |

Amorphous Solid Forms of L-Alanyl-L-alaninetetrahydrate and Their Conversion to Crystalline States

Amorphous solids lack the long-range order characteristic of crystalline materials and can be considered as having a structure similar to a frozen liquid. nih.gov These forms can be produced through various methods, including spray drying, freeze-drying, and mechanical stress like grinding or milling. nih.govgoogle.com For instance, spray drying an aqueous solution of L-alanine initially yields an amorphous solid powder. google.com

Amorphous forms of pharmaceutical materials, including dipeptides, are generally more physically and chemically unstable than their crystalline counterparts. improvedpharma.com They have a tendency to convert to a more stable crystalline form over time. improvedpharma.com This conversion can be influenced by factors such as temperature, humidity, and the presence of solvents. researchgate.net

The conversion from an amorphous to a crystalline state can be induced through several methods:

Recrystallization from solvents: Dissolving the amorphous solid in a suitable solvent and allowing it to crystallize under controlled conditions, such as slow cooling, can yield a crystalline form. researchgate.net

Addition of an anti-solvent: Adding a solvent in which the substance is insoluble can induce crystallization. researchgate.net

Seeding: Introducing a small seed crystal of the desired crystalline form can initiate the crystallization process. researchgate.net

Thermal annealing: Heating the amorphous material can provide the necessary energy for the molecules to arrange themselves into a crystalline lattice. nih.gov

The table below summarizes key differences between crystalline and amorphous forms.

| Property | Crystalline Form | Amorphous Form | Reference |

| Structure | Ordered, long-range molecular order | Disordered, only short-range order | improvedpharma.com |

| Physical Stability | More stable | Less stable | improvedpharma.com |

| Solubility | Lower | Higher | improvedpharma.com |

| Hygroscopicity | Less hygroscopic | More hygroscopic | improvedpharma.com |

| Production | Crystallization from solution | Spray drying, freeze-drying, milling | nih.govgoogle.com |

| Conversion | Can be formed from amorphous state | Can convert to crystalline form | improvedpharma.com |

Advanced Spectroscopic Characterization of L Alanyl L Alaninetetrahydrate

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a powerful tool for probing the molecular structure of peptides. It provides information on functional groups, molecular vibrations, and intermolecular interactions, which are essential for understanding the solid-state characteristics of L-Alanyl-L-alaninetetrahydrate.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum provides a molecular fingerprint, with specific absorption bands corresponding to the vibrations of particular functional groups. For L-Alanyl-L-alanine, key functional groups include the amide linkage, the terminal ammonium (B1175870) group (NH3+), the carboxylate group (COO-), and the methyl groups of the alanine (B10760859) residues.

The analysis of the FTIR spectrum allows for the identification and characterization of these groups. The amide I band (primarily C=O stretching) and amide II band (a combination of N-H in-plane bending and C-N stretching) are particularly sensitive to the secondary structure and hydrogen bonding environment of the peptide backbone. The presence of water of hydration in the tetrahydrate form would be indicated by broad absorption bands in the O-H stretching region (around 3200-3500 cm⁻¹).

Table 1: Typical FTIR Vibrational Frequencies for L-Alanyl-L-alanine Functional Groups

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Ammonium (NH₃⁺) | N-H Stretching | 3000 - 3300 |

| Amide A/B | N-H Stretching | ~3280 / ~3070 |

| Methyl (CH₃) | Asymmetric/Symmetric Stretching | ~2985 / ~2940 |

| Carboxylate (COO⁻) | Asymmetric Stretching | 1560 - 1620 |

| Amide I | C=O Stretching | 1630 - 1680 |

| Amide II | N-H Bending & C-N Stretching | 1510 - 1570 |

| Methyl (CH₃) | Asymmetric/Symmetric Bending | ~1460 / ~1375 |

Note: The exact positions of these bands can shift based on the specific crystalline environment, hydrogen bonding, and hydration state.

Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it an excellent tool for studying the peptide backbone and side-chain conformations. A significant application of Raman spectroscopy is in the characterization and differentiation of polymorphic forms, as the lattice vibrations (phonon modes) in the low-frequency region (below 200 cm⁻¹) are highly sensitive to the crystal packing. spectroscopyonline.comlbt-scientific.com

Research on a single crystal of L-Alanyl-L-alanine has demonstrated the power of temperature-dependent Raman spectroscopy in identifying structural phase transitions. nih.govebi.ac.uk A second-order structural phase transition was observed between 60K and 80K. nih.govebi.ac.uk This transition, from a tetragonal to a monoclinic structure, is governed by changes in the local symmetry sites occupied by the methyl groups. nih.govebi.ac.uk Such distinct spectral changes in response to temperature confirm that Raman spectroscopy can effectively distinguish between different solid-state forms or polymorphs of the compound. nih.govebi.ac.uk

Fine effects related to hydration and conformational changes in L-Alanyl-L-alanine have also been studied using Raman spectroscopy, often in combination with theoretical calculations to assign vibrational modes accurately. ebi.ac.uk The ability to differentiate crystal forms is crucial, as different polymorphs can exhibit distinct physical properties. spectroscopyonline.comlbt-scientific.com

Table 2: Raman Spectroscopy for Polymorph Analysis of L-Alanyl-L-alanine

| Feature | Description | Significance |

| Low-Frequency Modes | Vibrations below 200 cm⁻¹ correspond to crystal lattice phonons. youtube.com | Highly specific to the unit cell structure and intermolecular interactions; provides a distinct fingerprint for each polymorph. spectroscopyonline.comlbt-scientific.comyoutube.com |

| Phase Transition | A documented transition from tetragonal to monoclinic structure is observed upon cooling (80K to 60K). nih.govebi.ac.uk | Demonstrates the sensitivity of the Raman spectrum to subtle changes in crystal packing and symmetry. nih.govebi.ac.uk |

| Vibrational Mode Assignment | A tentative assignment of the normal modes for single-crystal L-Alanyl-L-alanine has been established. nih.govebi.ac.uk | Allows for a detailed understanding of how specific molecular vibrations are affected by the crystalline environment. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for elucidating molecular structure in both the solid and solution states. It provides atomic-level information by probing the magnetic properties of atomic nuclei.

Solid-state NMR (ssNMR) is a vital technique for the structural characterization of crystalline and amorphous solids. For peptides like L-Alanyl-L-alanine, ssNMR can provide a detailed picture of the molecular conformation and packing in the solid state. The ¹³C chemical shifts of the α-carbon (Cα) and β-carbon (Cβ) of the alanine residues are particularly informative, as they are highly sensitive to the peptide backbone dihedral angles (φ and ψ). nih.govresearchgate.net

This sensitivity allows ssNMR to distinguish between different secondary structures, such as α-helices and β-sheets, which may be present in different polymorphs. researchgate.net For example, the ¹³C chemical shift for the Cβ of an alanine residue is a well-established indicator of its conformation. High-resolution ssNMR experiments, such as Cross-Polarization Magic Angle Spinning (CP/MAS), provide spectra with narrow linewidths, enabling the resolution of signals from chemically distinct sites within the crystal's unit cell. nih.govnih.govacs.org This capability makes ssNMR a powerful tool for identifying and quantifying different polymorphic forms in a sample. nih.gov

Table 3: Typical ¹³C ssNMR Chemical Shifts for Alanine Residues in Different Conformations

| Carbon Atom | Conformation | Typical Chemical Shift (ppm) |

| Cα | α-helix | ~52-54 |

| Cα | β-sheet | ~48-50 |

| Cβ | α-helix | ~15-17 |

| Cβ | β-sheet | ~20-22 |

Source: Adapted from findings on poly(L-alanine) and other peptides. researchgate.net

In solution, NMR spectroscopy provides detailed information about the average conformation and dynamic behavior of molecules. For L-Alanyl-L-alanine, solution-state NMR studies have been used to determine its conformational preferences in an aqueous environment. nih.govnih.gov By measuring chemical shifts and, crucially, indirect spin-spin coupling constants (J-couplings), researchers can gain insight into the molecule's geometry. nih.govnih.gov

A complete set of chemical shifts and spin-spin coupling constants has been obtained for the zwitterionic form of L-Alanyl-L-alanine in aqueous solution, aided by isotopic labeling with ¹⁵N and ¹³C. nih.gov The main chain heavy atom chemical shifts and coupling constants involving the α-carbon and its attached hydrogen are most useful for structural predictions. nih.gov These experimental results, when compared with quantum chemical calculations, indicate that the molecule predominantly exists in a single conformation in water. nih.gov The main chain torsion angles were found to be approximately ψ = 147° and φ = -153°. nih.gov Solution-state NMR is also an excellent method for assessing the purity of a sample, as impurities would give rise to additional, distinct signals in the spectrum.

Table 4: Key Solution-State NMR Parameters for L-Alanyl-L-alanine

| Parameter | Utility | Typical Findings |

| Chemical Shifts (¹H, ¹³C, ¹⁵N) | Provides a fingerprint of the chemical environment of each atom. | Sensitive to molecular charge and conformation; used to verify the primary structure. nih.gov |

| Spin-Spin Coupling Constants (J-couplings) | Provides information on through-bond connectivity and dihedral angles (e.g., Karplus relationship). | Used to determine main-chain and side-chain torsion angles, revealing a preferred conformation in solution. nih.govnih.gov |

| Nuclear Overhauser Effect (NOE) | Measures through-space proximity of protons. | Helps in determining the three-dimensional structure and conformation. |

| 2D NMR (e.g., COSY, HSQC) | Resolves overlapping signals and establishes correlations between nuclei. | Essential for unambiguous assignment of all proton and carbon signals in the molecule. nih.gov |

Mass Spectrometry Techniques for Molecular Integrity and Purity

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an indispensable tool for confirming the molecular weight of a compound, thereby verifying its molecular integrity. For L-Alanyl-L-alanine, the expected monoisotopic mass is 160.0848 Da. nih.gov High-resolution mass spectrometry can confirm this mass with high accuracy, distinguishing it from compounds with the same nominal mass.

The technique is also highly effective for assessing purity. Impurities, degradation products, or adducts (e.g., sodium adducts [M+Na]⁺) will appear as separate signals in the mass spectrum, allowing for their detection even at very low levels.

Furthermore, tandem mass spectrometry (MS/MS) can be used for structural elucidation. In an MS/MS experiment, the molecular ion of L-Alanyl-L-alanine (m/z 160.08) is selected and fragmented. The resulting fragment ions provide information about the peptide sequence. For instance, fragmentation of the peptide bond would yield characteristic b- and y-type ions, confirming the sequence as Ala-Ala. This confirms not only the composition but also the connectivity of the amino acid residues.

Terahertz Spectroscopy for Lattice Dynamics and Intermolecular Interactions

Terahertz (THz) spectroscopy is a powerful technique for probing the low-frequency vibrational modes in crystalline materials, which are directly related to the collective motions of molecules within the crystal lattice and the intermolecular forces that govern them, such as hydrogen bonds and van der Waals interactions. mdpi.comresearchgate.net For a hydrated crystal like L-Alanyl-L-alaninetetrahydrate, THz spectroscopy can provide invaluable insights into the influence of water molecules on the peptide's structural dynamics.

Research Findings:

Although direct THz spectra for L-Alanyl-L-alaninetetrahydrate are not available, studies on similar molecules like L-alanine and hydrated peptides offer a basis for predicting its spectral features. mdpi.comnih.gov The THz spectrum of a peptide is highly sensitive to its crystalline structure and the network of hydrogen bonds. nist.govuniroma1.it The presence of four water molecules per dipeptide unit in L-Alanyl-L-alaninetetrahydrate would significantly alter the crystal lattice and the hydrogen-bonding network compared to its anhydrous form.

The water molecules in the hydrate (B1144303) are expected to form hydrogen bonds with the carboxylate and amino groups of the L-Alanyl-L-alanine zwitterion, as well as with each other. These interactions introduce new vibrational modes and modify existing ones. Research on other hydrated peptides has shown that the removal or addition of water molecules leads to detectable shifts in the THz absorption peaks, confirming the sensitivity of this technique to hydration levels. nist.gov

Expected THz Spectral Features of L-Alanyl-L-alaninetetrahydrate:

Based on studies of analogous systems, the THz spectrum of L-Alanyl-L-alaninetetrahydrate is expected to exhibit several distinct absorption peaks in the 0.1-4 THz range. These peaks would correspond to:

Lattice Phonon Modes: Collective vibrations of the entire crystal structure, including both the peptide and water molecules.

Intermolecular Vibrations: Stretching and bending modes of the hydrogen bonds between the peptide molecules and between the peptide and water molecules.

Librational Modes: Hindered rotational motions of the water molecules within the crystal lattice.

The following table provides a hypothetical comparison of expected THz absorption peaks for anhydrous L-Alanyl-L-alanine and its tetrahydrate form, based on general findings in peptide hydration studies.

| Vibrational Mode | Anhydrous L-Alanyl-L-alanine (Predicted THz Peak) | L-Alanyl-L-alaninetetrahydrate (Predicted THz Peak) | Origin of Spectral Shift |

| Peptide-Peptide H-Bond | Peak 1 (e.g., ~1.5 THz) | Shifted Peak 1 | Alteration of peptide-peptide hydrogen bond strength and geometry by the presence of water molecules. |

| Collective Lattice Mode | Peak 2 (e.g., ~2.2 THz) | Shifted Peak 2 | Change in the unit cell parameters and mass due to the inclusion of water molecules. |